![molecular formula C7H11N5 B181494 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine CAS No. 197355-64-9](/img/structure/B181494.png)
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. Therefore, 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine involves the inhibition of various kinases. This compound binds to the ATP-binding site of kinases and prevents the phosphorylation of their downstream targets. This, in turn, leads to the inhibition of various cellular processes, including cell cycle progression, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has been reported to exhibit potent inhibitory activity against various kinases. This compound has shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been reported to exhibit neuroprotective effects and reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine in lab experiments is its potent inhibitory activity against various kinases. This compound can be used to study the role of specific kinases in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine. One of the significant directions is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, this compound can be used to study the role of specific kinases in various cellular processes and diseases. Furthermore, the development of more potent and selective derivatives of this compound can be explored.
Synthesemethoden
Several methods have been reported for the synthesis of 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine. One of the most commonly used methods involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with isopropyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Eigenschaften
CAS-Nummer |
197355-64-9 |
|---|---|
Produktname |
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
Molekularformel |
C7H11N5 |
Molekulargewicht |
165.2 g/mol |
IUPAC-Name |
2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C7H11N5/c1-4(2)7-9-6-3-5(8)10-12(6)11-7/h3-4,10H,8H2,1-2H3 |
InChI-Schlüssel |
RLRDEAZKFUYQSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=N1)C=C(N2)N |
Kanonische SMILES |
CC(C)C1=NN2C(=N1)C=C(N2)N |
Synonyme |
1H-Pyrazolo[1,5-b][1,2,4]triazol-6-amine,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




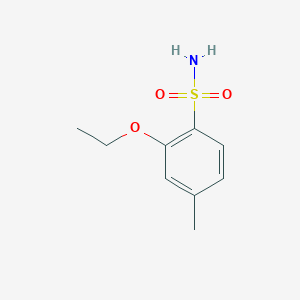
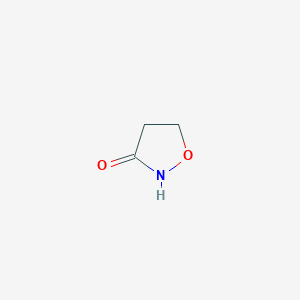

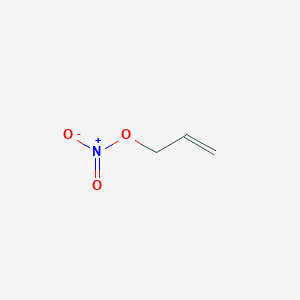
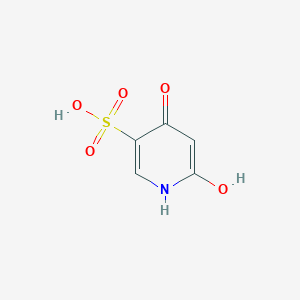
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
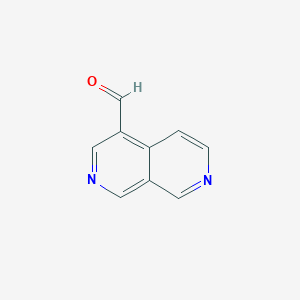

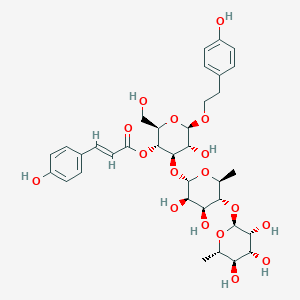

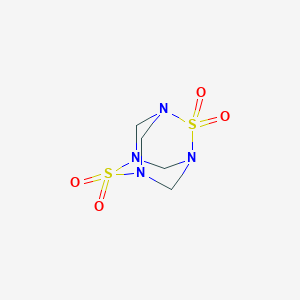

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)